2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
Overview
Description
2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes dichloro, methyl, phenoxy, and pyrrolidinyl groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and pyrrolidinyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon. The final step involves the coupling of these intermediates under controlled temperature and pressure to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For instance, oxidation reactions may be carried out at elevated temperatures, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichloro-6-methylphenoxy)acetamide
- 2,4-dichloro-6-methylphenol
- 2,4-dichloro-6-fluoroquinoline
Uniqueness
Compared to these similar compounds, 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-13-10-14(20)11-17(21)19(13)25-12-18(24)22-15-4-6-16(7-5-15)23-8-2-3-9-23/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKZRIXFBNHTTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)N3CCCC3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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